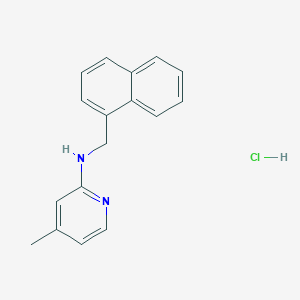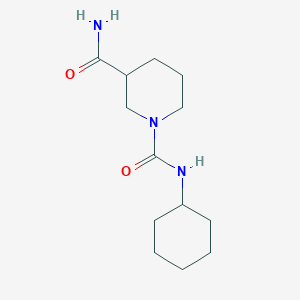![molecular formula C18H17Cl2NO2 B4087162 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4087162.png)
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine
Overview
Description
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine, also known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine-based compound that has been synthesized and studied for its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. Additionally, 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to possess anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily scaled up for large-scale production. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been shown to possess a wide range of biological activities, making it a promising compound for the development of new drugs. However, 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine. One potential direction is the development of new drugs based on the structure of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to possess a wide range of biological activities, making it a promising compound for drug development. Another potential direction is the study of the long-term safety and efficacy of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine. Further research is needed to establish the safety and efficacy of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine for use in humans. Additionally, the mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine needs to be further elucidated to fully understand its potential applications.
Scientific Research Applications
1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has been studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising compound for the treatment of various diseases. 1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine has also been studied for its potential use as a chiral building block in the synthesis of other compounds.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-6-7-17(16(20)10-15)23-12-18(22)21-9-8-14(11-21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFVZXXNJZBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087081.png)

![1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4087090.png)
![7-(2-chloro-6-fluorophenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087098.png)
![4-(6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4087104.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4087105.png)
![8-bromo-6-fluoro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087113.png)
![2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4087134.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B4087138.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4087156.png)
![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)
